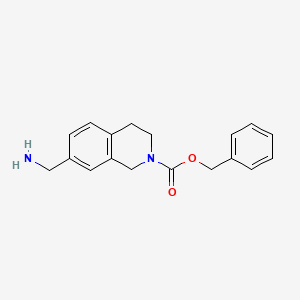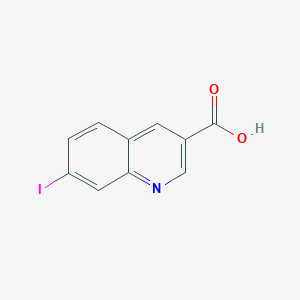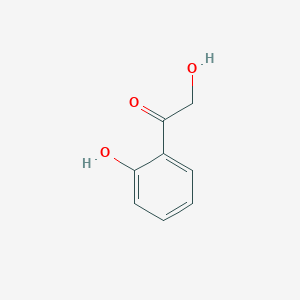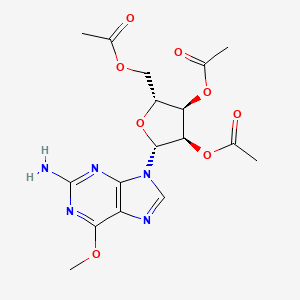
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione: is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 8-position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-dione as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorination at the 8-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the quinone moiety, converting it to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation Products: Benzoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or nitrated naphthoquinones.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being studied for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antioxidant properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione involves its interaction with biological molecules. The benzyloxy group and the quinone moiety play crucial roles in its activity:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and microbial growth.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparación Con Compuestos Similares
5-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but differs in the position and type of functional groups on the aromatic ring.
8-Chloronaphthalene-1,4-dione: Similar to the target compound but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness:
Functional Groups: The presence of both the benzyloxy and chlorine groups in 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups enhances its antimicrobial and antioxidant properties compared to similar compounds.
Propiedades
Número CAS |
89474-89-5 |
|---|---|
Fórmula molecular |
C17H11ClO3 |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
5-chloro-8-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2 |
Clave InChI |
UKTZAIKSDGDXRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


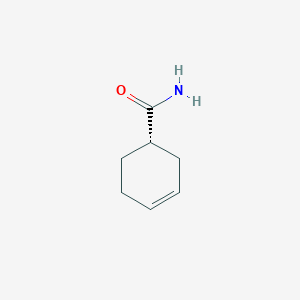
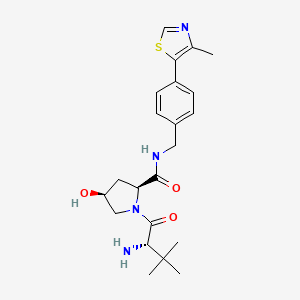


![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)
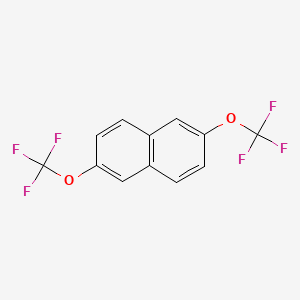
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
